Ethanol;tantalum

Description

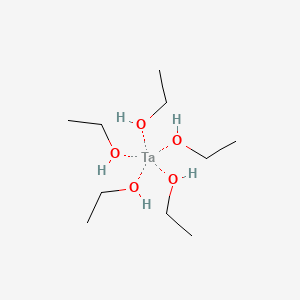

Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H30O5Ta |

|---|---|

Molecular Weight |

411.29 g/mol |

IUPAC Name |

ethanol;tantalum |

InChI |

InChI=1S/5C2H6O.Ta/c5*1-2-3;/h5*3H,2H2,1H3; |

InChI Key |

WSIWGGAOWWSGHG-UHFFFAOYSA-N |

Canonical SMILES |

CCO.CCO.CCO.CCO.CCO.[Ta] |

Origin of Product |

United States |

Synthetic Methodologies for Tantalum V Ethoxide

Salt Metathesis Routes

Salt metathesis represents a common and effective pathway for the preparation of Tantalum(V) ethoxide, typically starting from Tantalum(V) chloride. wikipedia.org This approach can be executed in two primary ways: by direct reaction with alcohol in the presence of a base, or by reaction with a pre-formed alkali metal alkoxide.

The direct reaction of Tantalum(V) chloride (TaCl₅) with ethanol (B145695) is a primary method for synthesizing Tantalum(V) ethoxide. wikipedia.org A crucial aspect of this synthesis is the management of the hydrogen chloride (HCl) byproduct, which is generated during the reaction. To prevent the formation of mixed chloride-ethoxide species and to drive the reaction to completion, a base is typically added to neutralize the HCl. wikipedia.org Ammonia (B1221849) (NH₃) is frequently used for this purpose, leading to the formation of ammonium (B1175870) chloride (NH₄Cl), which can be easily removed from the reaction mixture by filtration. wikipedia.orgresearchgate.net

This reaction is often carried out in a non-aqueous solvent, such as toluene (B28343) or benzene (B151609), to facilitate the process. researchgate.net Controlling the reaction temperature is critical; the reaction is preferably conducted at low temperatures, ranging from -10 °C to -45 °C, to manage the vigorous nature of the reaction between Tantalum(V) chloride and the alcohol. researchgate.net

Table 1: Reaction Parameters for Tantalum(V) Ethoxide Synthesis via Ammonolysis

| Parameter | Value/Condition | Source(s) |

| Reactants | Tantalum(V) chloride, Ethanol, Ammonia | wikipedia.orgresearchgate.net |

| Solvent | Toluene or Benzene | researchgate.net |

| Temperature | -10 °C to -45 °C (preferred) | researchgate.net |

| Byproduct | Ammonium chloride (NH₄Cl) | wikipedia.org |

An alternative salt metathesis route involves the use of an alkali metal alkoxide, such as sodium ethoxide (NaOEt). wikipedia.org This method avoids the in-situ generation of HCl and the need for a separate base like ammonia. The reaction proceeds by the direct exchange of the chloride ligands on the tantalum center with ethoxide groups from the alkali metal alkoxide. wikipedia.org

The reaction is represented by the following equation: Ta₂Cl₁₀ + 10 NaOEt → Ta₂(OEt)₁₀ + 10 NaCl wikipedia.org

In this process, the insoluble sodium chloride (NaCl) byproduct precipitates out of the reaction mixture and can be removed by filtration. wikipedia.org This route is a straightforward example of a double displacement reaction, often favored for its clean conversion and simple workup.

Electrochemical Synthesis

Electrochemical synthesis provides a distinct alternative to chemical methods, preparing Tantalum(V) ethoxide directly from tantalum metal. wikipedia.org This technique has been employed for the commercial production of high-purity metal alkoxides. wikipedia.orgresearchgate.net

The electrochemical synthesis of Tantalum(V) ethoxide is based on the anodic dissolution of a sacrificial tantalum anode in anhydrous ethanol. wikipedia.orgsigmaaldrich.comsodium-methoxide.net A conductive additive is required in the ethanolic solution to allow for current flow. researchgate.netysxbcn.com During the process, the tantalum metal anode is oxidized to Ta⁵⁺ ions, which then react with ethoxide ions (EtO⁻) generated at the cathode. wikipedia.org

Anode (Oxidation): A sacrificial tantalum metal anode is oxidized. Ta → Ta⁵⁺ + 5e⁻ wikipedia.org

Cathode (Reduction): Ethanol is reduced at the cathode to form ethoxide ions and hydrogen gas. 2 EtOH + 2e⁻ → 2 EtO⁻ + H₂ wikipedia.org

This method avoids the use of halide precursors, thus preventing halogen contamination in the final product. ysxbcn.com

The efficiency and outcome of the electrochemical synthesis are dependent on several operational parameters. The cell voltage and current efficiency are influenced by factors including the type and concentration of the electrolyte, the distance between the electrodes, the temperature of the solution, and the applied current density. researchgate.netresearchgate.net

Studies have shown that current efficiencies can exceed 100%, a phenomenon potentially related to the formation of tantalum in a lower oxidation state during the process. researchgate.netresearchgate.net The dissolution behavior of the tantalum anode is also affected by the applied potential, temperature, and concentration of the conductive additive. ysxbcn.com For instance, the anodic current density, which relates to the rate of tantalum dissolution, increases with higher solution temperatures and electrolyte concentrations. ysxbcn.com

Table 2: Influential Parameters in Electrochemical Synthesis of Tantalum(V) Ethoxide

| Parameter | Effect on Synthesis | Source(s) |

| Electrolyte Species & Concentration | Affects cell voltage and current density. | researchgate.netresearchgate.netysxbcn.com |

| Electrode Distance | Influences cell voltage. | researchgate.netresearchgate.net |

| Solution Temperature | Higher temperature increases anodic current density. | researchgate.netresearchgate.netysxbcn.com |

| Current Density | A key factor in controlling the rate of reaction. | researchgate.netresearchgate.net |

Purification and High-Purity Preparation Techniques

Regardless of the synthetic route, purification is a critical step to achieve high-purity Tantalum(V) ethoxide suitable for applications in the electronics and semiconductor industries. ysxbcn.comprochemonline.com The primary method for purifying the crude product is vacuum distillation. ysxbcn.comgoogle.com

This technique separates the volatile Tantalum(V) ethoxide from less volatile impurities, such as byproducts from the synthesis or unreacted starting materials. ysxbcn.com For example, metal ethoxides with higher boiling points than Tantalum(V) ethoxide will remain in the distillation residue. ysxbcn.com The process is typically conducted under high vacuum (e.g., 1 kPa) with an oil bath temperature between 210-230 °C and a vapor outlet temperature around 190 °C. ysxbcn.com

The purity of the distilled product is highly dependent on the distillation parameters. For instance, increasing the reflux ratio during distillation can enhance the purity of the final Tantalum(V) ethoxide. researchgate.net Through optimized vacuum distillation, it is possible to produce Tantalum(V) ethoxide with a purity exceeding 99.999%, with metallic impurities reduced to levels below 0.00005%. ysxbcn.com

Vacuum Distillation Protocols

Vacuum distillation is essential for purifying Tantalum(V) ethoxide due to its high boiling point and thermal sensitivity. The process involves heating the crude product under reduced pressure, which lowers the boiling point and prevents thermal decomposition. ereztech.com Research has established specific operational conditions for the effective purification of Tantalum(V) ethoxide. ysxbcn.comresearchgate.net

A typical protocol involves a multi-stage distillation. Initially, excess solvent (anhydrous ethanol) is removed by distillation at atmospheric pressure. ysxbcn.com Subsequently, the crude Tantalum(V) ethoxide is subjected to distillation under a vacuum of approximately 1 kPa. ysxbcn.comresearchgate.net In this phase, the oil bath temperature is maintained between 210-230°C, with the distillation outlet temperature held at around 190°C. ysxbcn.comresearchgate.net These conditions are designed to separate the desired Tantalum(V) ethoxide from less volatile impurities, such as partially hydrolyzed species, and more volatile impurities like esters formed during synthesis. ysxbcn.com Metal ethoxides with lower boiling points are volatilized and removed, while those with higher boiling points, including compounds of alkali and transition metals, remain in the distillation residue. ysxbcn.com

The following table summarizes the key parameters for the vacuum distillation of Tantalum(V) ethoxide as identified in scientific literature.

| Parameter | Value | Unit |

| System Pressure | 1 | kPa |

| Oil Bath Temperature | 210 - 230 | °C |

| Distillation Outlet Temp. | 190 | °C |

| Tail Gas Outlet Temp. | 150 | °C |

This data is based on experimental protocols for purifying crude Tantalum(V) ethoxide synthesized electrochemically. ysxbcn.com

Role of Reflux Ratio and Solvent Purity in Final Product Quality

The efficiency of vacuum distillation and the ultimate purity of the Tantalum(V) ethoxide are significantly influenced by two key factors: the reflux ratio and the purity of the solvents used in the initial synthesis. ysxbcn.comresearchgate.netresearchgate.net

The table below illustrates the effect of varying reflux ratios on the impurity content of distilled Tantalum(V) ethoxide.

| Reflux Ratio | Total Impurity Content (ppmw) | Key Impurities Reduced |

| 0 | >10 | Transition & Alkali Metals |

| 1:1 | <5 | Transition & Alkali Metals |

| 9:1 | <1 | Transition & Alkali Metals |

This data reflects experiments conducted with a packed distillation tower under a vacuum of 1 kPa and an outlet temperature of 190°C. ysxbcn.com

Structural Elucidation and Spectroscopic Characterization of Tantalum V Ethoxide and Its Derivatives

Advanced Spectroscopic Techniques

The precise structure and behavior of tantalum(V) ethoxide in various states are determined using a suite of sophisticated spectroscopic techniques. These methods provide critical insights at the molecular level.

NMR spectroscopy is a cornerstone technique for characterizing the structure of tantalum(V) ethoxide in solution.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in confirming the identity and purity of tantalum(V) ethoxide. The ethoxide ligands give rise to characteristic signals. In ¹H NMR, the methylene (B1212753) protons (-OCH₂-) and methyl protons (-CH₃) of the ethoxide groups appear as distinct resonances. Due to the presence of terminal and bridging ethoxide groups in the dimeric structure, multiple environments can exist, which may lead to complex spectra or averaged signals depending on the solvent and temperature.

For the related niobium pentaethoxide, variable-temperature ¹³C NMR studies have been instrumental in understanding its structure. rsc.org Similar studies on titanium alkoxides have suggested the coexistence of various oligomeric forms, such as trimers and their aggregates for straight-chain alkoxides, and monomer-dimer-trimer equilibria for branched-chain derivatives. rsc.org While specific, detailed peer-reviewed spectral assignments for tantalum(V) ethoxide are not broadly published, typical chemical shifts for ethoxide ligands in metal alkoxides provide a reference.

Interactive Data Table: Typical NMR Chemical Shifts for Metal Ethoxides

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Notes |

| ¹H | -O-CH₂-CH₃ | ~1.2 | The methyl protons typically appear as a triplet. |

| ¹H | -O-CH₂-CH₃ | ~3.6 - 4.0 | The methylene protons, being closer to the electro-negative oxygen and the metal center, are shifted downfield and typically appear as a quartet. |

| ¹³C | -O-CH₂-CH₃ | ~18 | Chemical shift for the methyl carbon. |

| ¹³C | -O-CH₂-CH₃ | ~60 - 70 | Chemical shift for the methylene carbon, which is significantly shifted downfield by the adjacent oxygen atom. |

| Note: These are generalized values. Actual shifts can vary based on the metal center, solvent, concentration, and temperature. |

Direct observation of the tantalum metal center via ¹⁸¹Ta NMR spectroscopy is exceptionally challenging. The ¹⁸¹Ta nucleus has a spin of I = 7/2 and possesses a very large nuclear quadrupole moment. This large quadrupole moment interacts strongly with local electric field gradients, leading to extremely broad NMR signals that are often undetectable under standard solid-state or solution NMR conditions. This severe broadening is the primary hurdle in the application of ¹⁸¹Ta NMR for routine characterization of tantalum compounds.

Despite these challenges, the prospect of successfully applying ¹⁸¹Ta NMR is enticing. It could offer direct, invaluable information about the metal's coordination environment, symmetry of the ligand field, and the nature of metal-ligand bonding. Future advancements may lie in specialized solid-state NMR techniques, such as ultra-high magnetic fields and methods designed for broad-line spectra acquisition, which could potentially overcome the current limitations and unlock the potential of ¹⁸¹Ta NMR in organotantalum chemistry.

Dynamic Nuclear Polarization Surface Enhanced NMR Spectroscopy (DNP SENSE) is a powerful technique for studying surface-supported species, which is highly relevant for derivatives of tantalum(V) ethoxide used in materials science, such as in the formation of tantalum oxide films. nih.govethz.ch Standard solid-state NMR often lacks the sensitivity to detect the low concentration of sites on a material's surface. nih.gov

DNP SENS overcomes this limitation by dramatically enhancing NMR signal intensities, by factors of up to 100 or more. nih.gov The technique involves impregnating a sample with a solution containing a stable organic radical. ethz.ch At cryogenic temperatures (around 100 K) and under microwave irradiation, the high polarization of the electrons in the radical is transferred to the surrounding nuclear spins (typically protons) in the frozen solvent. ethz.ch This enhanced polarization then diffuses to the nuclei on the surface of the material, allowing for their detection with greatly improved sensitivity. ethz.chwarwick.ac.uk This enables detailed structural characterization of surface-grafted organometallic species at natural isotopic abundance, which would otherwise be nearly impossible. nih.govwarwick.ac.uk

Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are crucial for identifying functional groups and probing the bonding within tantalum(V) ethoxide and its oxide derivatives.

In the analysis of tantalum compounds, these techniques primarily identify vibrations associated with Ta-O and Ta-O-Ta linkages. For instance, the IR spectra of tantalum pentoxide (Ta₂O₅), a common derivative formed from the hydrolysis or pyrolysis of tantalum(V) ethoxide, show characteristic stretching vibration bands for Ta–O-Ta and Ta-O bonds. researchgate.net Studies on Ta₂O₅ films have identified strong absorption features related to these bonds. researchgate.net

Raman spectroscopy is particularly useful for characterizing supported tantalum oxide species. Amorphous tantalum oxide supports typically show a characteristic broad Raman band around 660 cm⁻¹. lehigh.edu When other metal oxides are supported on it, new bands corresponding to the surface species appear. lehigh.edu For example, in studies of Ta₂O₅ itself, Raman peaks observed around 200-230 cm⁻¹ have been attributed to tantalum nanoclusters, while features in the 600-1000 cm⁻¹ range correspond to tantalum-oxygen bond vibrations. nsc.ruarxiv.org An intense absorption in the IR spectrum of an oxido-bridged bimetallic tantalum complex at ν=706 cm⁻¹ has been assigned to an asymmetric Ta−O−Ta vibration. nih.gov

Interactive Data Table: Selected Raman Bands for Tantalum Oxide Species

| Sample | Condition | Raman Band Position (cm⁻¹) | Assignment | Reference |

| Amorphous Ta₂O₅ Support | - | ~660 | Broad band characteristic of amorphous tantalum oxide | lehigh.edu |

| TaOₓ Film | - | ~800 | Vibrations of tantalum-oxygen bonds | nsc.ru |

| TaOₓ Film | - | 200 - 230 | Presumed to be related to tantalum nanoclusters | nsc.ru |

| [{TaCl₂(NNNsq)}₂O] | - | 706 (IR) | Asymmetric Ta-O-Ta vibration | nih.gov |

Mass spectrometry (MS), particularly when coupled with "soft" ionization techniques like electrospray ionization (ESI), is a vital tool for identifying the molecular weight and fragmentation patterns of tantalum alkoxide clusters. acs.org This "top-down" approach provides direct evidence for the composition of species in solution and their gas-phase dissociation behavior. nih.gov

Studies using ESI-MS on solutions of tantalum(V) ethoxide have successfully identified a range of cationic clusters. acs.org Collision-induced dissociation (CID) experiments on these mass-selected ions provide further structural insights by breaking them down into smaller, identifiable fragments. acs.org

For example, analysis of tantalum ethoxide solutions has revealed the presence of dominant cationic species. acs.org

Interactive Data Table: Major Cationic Fragments of Tantalum Ethoxide Identified by ESI-MS

| Ion Fragment | Formula | Description | Reference |

| Ta(OEt)₄⁺ | C₈H₂₀O₄Ta⁺ | Result of losing an ethoxide radical from the monomer. | acs.org |

| Ta₂O(OEt)₇⁺ | C₁₄H₃₅O₈Ta₂⁺ | An oxo-bridged dimeric cluster. | acs.org |

| Ta₂(OEt)₉⁺ | C₁₈H₄₅O₉Ta₂⁺ | A dimeric cluster. | acs.org |

| Ta₃O(OEt)₁₂⁺ | C₂₄H₆₀O₁₃Ta₃⁺ | An oxo-bridged trimeric cluster. | acs.org |

The fragmentation of these larger clusters, such as Ta₃O(OEt)₁₂⁺, preferentially proceeds via the loss of neutral Ta(OEt)₅ and the formation of Ta₂O(OEt)₇⁺. This detailed fragmentation analysis is critical for understanding the stability and reaction pathways of these complex organometallic species. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

X-ray Crystallography and Scattering Techniques

X-ray based techniques are fundamental in determining the atomic arrangement of materials, both in their solid and solution states. For tantalum(V) ethoxide, these methods provide critical insights into its molecular structure and behavior.

In the solid state, tantalum(V) ethoxide exists as a dimer, with the chemical formula Ta₂(OC₂H₅)₁₀, often abbreviated as Ta₂(OEt)₁₀. wikipedia.org The molecular structure consists of two tantalum atoms, each at the center of a distorted octahedron. These two octahedra share a common edge. wikipedia.org

The coordination environment around each tantalum(V) ion is comprised of six oxygen atoms from the ethoxide ligands. Four of these are terminal (monodentate) ethoxide groups, while two act as bridging ligands (μ-OEt), linking the two tantalum centers. wikipedia.org This arrangement results in a bioctahedral structure. The formula [(EtO)₄Ta(μ-OEt)]₂ provides a more descriptive representation of this dimeric complex. wikipedia.org While the dimeric structure is well-established through various spectroscopic analyses, detailed single-crystal X-ray diffraction data with specific bond lengths and angles for tantalum(V) ethoxide are not widely reported in the reviewed literature. However, analogous structures of other tantalum alkoxides and related niobium compounds have been confirmed by crystallographic studies. wikipedia.org

The hydrolysis of tantalum(V) ethoxide can lead to the formation of more complex oxo-alkoxide clusters. For instance, controlled hydrolysis has been shown to yield crystalline derivatives like [Ta₈(μ₃-O)₂(μ-O)₈(μ-OEt)₆(OEt)₁₄], which is composed of two trinuclear units of three edge-sharing octahedra. rsc.org

Table 1: Crystallographic and Structural Information for Tantalum(V) Ethoxide and a Derivative

| Compound/Feature | Tantalum(V) Ethoxide (Ta₂(OEt)₁₀) | Hydrolyzed Tantalum Ethoxide Derivative |

| Molecular Formula | C₂₀H₅₀O₁₀Ta₂ | [Ta₈(μ₃-O)₂(μ-O)₈(μ-OEt)₆(OEt)₁₄] |

| Common Abbreviation | Ta₂(OEt)₁₀ | Ta₈O₁₀(OEt)₂₀ |

| Molecular Structure | Dimeric, two edge-sharing octahedra | Two trinuclear units of edge-sharing octahedra |

| Tantalum Coordination | Six-coordinate, octahedral | - |

| Ligand Types | Terminal and bridging ethoxides | Terminal ethoxides, bridging ethoxides, and oxo ligands |

| Data synthesized from descriptive literature; specific crystallographic data points were not available in the searched sources. wikipedia.org |

Understanding the structure of tantalum(V) ethoxide and its derivatives in solution is crucial for controlling their reactivity, particularly in processes like sol-gel synthesis and chemical vapor deposition. In situ X-ray total scattering, coupled with Pair Distribution Function (PDF) analysis, is a powerful technique for this purpose. Unlike conventional X-ray diffraction which focuses on Bragg peaks from crystalline materials, total scattering analyzes both the Bragg and diffuse scattering, providing information on short-range atomic order in both crystalline and amorphous or disordered systems, including molecules in solution. rsc.org

The PDF, G(r), is derived from the Fourier transform of the total scattering structure function and represents the probability of finding two atoms separated by a distance r. This allows for the direct determination of bond lengths and the connectivity of atoms within a molecule or cluster in a non-crystalline state. rsc.org

Studies on the hydrolysis of tantalum(V) ethoxide using in situ total scattering and PDF analysis have revealed the transformation of the initial dimeric structure into small, amorphous tantalum oxide clusters (h-TaₓOᵧH₂). rsc.org These clusters, with sizes not exceeding 10 Å, consist of a limited number of TaO₆ octahedra connected primarily through corner-sharing, with some edge-sharing linkages. rsc.org This technique provides invaluable real-time data on the nucleation and growth of tantalum oxide materials from their alkoxide precursors. rsc.org

Elemental and Trace Impurity Analysis

The purity of tantalum(V) ethoxide is of paramount importance for its applications in the electronics and optics industries, where even minute levels of metallic or non-metallic impurities can adversely affect the performance of the final devices. ysxbcn.com High-purity tantalum ethoxide is essential for producing high-quality tantalum oxide (Ta₂O₅) thin films. prochemonline.comcitychemical.com

Various analytical techniques are employed to quantify the elemental composition and trace impurities in tantalum ethoxide. Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are the most common and powerful methods for this purpose, offering high sensitivity and the ability to perform multi-element analysis. researchgate.netthermofisher.com These methods typically involve the digestion of the tantalum ethoxide sample, often in a mixture of hydrofluoric acid (HF) and nitric acid (HNO₃), followed by analysis of the resulting solution. researchgate.net

Research on the purification of tantalum ethoxide via vacuum distillation has demonstrated the capability to achieve very high purity levels. ysxbcn.com The elemental composition of the purified product closely matches the theoretical values for tantalum, carbon, and hydrogen. ysxbcn.com Furthermore, the analysis of trace metallic impurities in the purified tantalum ethoxide shows that their concentrations can be reduced to the parts-per-million (ppm) or even parts-per-billion (ppb) level. ysxbcn.com

Table 2: Elemental and Trace Impurity Analysis of High-Purity Tantalum(V) Ethoxide

| Element/Compound | Analytical Method | Result | Reference |

| Tantalum (Ta) | Elemental Analysis | 44.6% (by conversion from Ta₂O₅) | ysxbcn.com |

| Carbon (C) | Elemental Analysis | 29.5% | ysxbcn.com |

| Hydrogen (H) | Elemental Analysis | 6.1% | ysxbcn.com |

| Niobium (Nb) | ICP-AES | < 0.0005% | ysxbcn.com |

| Silicon (Si) | ICP-AES | < 0.00025% | ysxbcn.com |

| Other Metals | ICP-AES | < 0.00005% | ysxbcn.com |

| Other metals include Al, As, Ca, Co, Cr, Cu, Fe, K, Mg, Mn, Mo, Na, Ni, Pb, Sn, Ti, V, and Zn. ysxbcn.com |

Reaction Mechanisms and Chemical Transformations of Tantalum V Ethoxide

Hydrolysis and Condensation Pathways

The most significant reaction pathway for tantalum(V) ethoxide is its hydrolysis and subsequent condensation, a process extensively used in sol-gel and chemical vapor deposition techniques to produce tantalum oxide materials. acs.orgwikipedia.org

This reaction is fundamental to sol-gel processing and metal organic chemical vapor deposition (MOCVD) for creating Ta₂O₅ thin films. nih.govmendelchemicals.com Additionally, Ta₂O₅ can be formed through thermal decomposition of the ethoxide precursor, which releases diethyl ether, or through complete oxidation via pyrolysis, which produces carbon dioxide and water. acs.org

Thermal Decomposition Reactions:

Without external oxidant: Ta₂(OEt)₁₀ → Ta₂O₅ + 5 Et–O–Et acs.org

Pyrolysis (with oxygen): Ta₂(OC₂H₅)₁₀ + 30 O₂ → Ta₂O₅ + 20 CO₂ + 25 H₂O acs.org

These methods are employed to create amorphous tantalum(V) oxide films with controlled thicknesses and properties suitable for various technological applications. acs.orgtu-bs.de

The pathway of hydrolysis and the nature of the resulting products are highly dependent on the specific reaction conditions. Factors such as the solvent, pH, and the presence of additives can control the rate of reaction and the structure of the oxide materials.

Studies have shown that the hydrolysis of tantalum ethoxide in boiling ethanol (B145695) is an extremely rapid process. rsc.org In contrast, conducting the hydrolysis in a non-polar solvent like boiling benzene (B151609) allows for the isolation of soluble tantalum oxide ethoxides over a significant range of hydrolysis. wikipedia.orgrsc.org The choice of solvent also influences the molecular complexity of tantalum alkoxides, with donor solvents playing a major role. wikipedia.org

The pH of the aqueous solution significantly impacts the dissolution and oxidation kinetics of tantalum. The Pourbaix diagram for the Ta-water system indicates the formation of a stable Ta₂O₅ layer over a wide pH range. ereztech.com However, the properties of this passive film and the rate of dissolution are pH-dependent. The passive film formed at lower pH values is generally more protective. ereztech.com In alkaline solutions, particularly in the presence of an oxidizing agent like hydrogen peroxide (H₂O₂), the dissolution rate is enhanced due to the formation of soluble oxotantalate and hydroxotantalate species. ereztech.comlibretexts.org At pH 12 with 5% H₂O₂, a porous oxide layer forms, facilitating dissolution, whereas at pH 2 with 5% H₂O₂, a more impervious and protective oxide layer is formed. ereztech.comlibretexts.org

| Condition | Parameter | Observation | Reference |

|---|---|---|---|

| Solvent | Boiling Ethanol | Extremely rapid hydrolysis. | rsc.org |

| Boiling Benzene | Formation of soluble, polymeric tantalum oxide ethoxides. Slower, more controlled reaction. | wikipedia.orgrsc.org | |

| pH | Acidic (e.g., pH 2) | Forms a more protective, impervious passive oxide layer. | ereztech.comlibretexts.org |

| Alkaline (e.g., pH 12) | Enhanced dissolution due to the formation of soluble oxotantalate and hydroxotantalate species. | ereztech.comlibretexts.org | |

| Additive (H₂O₂) | pH 2 with 5% H₂O₂ | Mass gain observed due to the formation of a thin, impervious oxide layer. | libretexts.org |

| pH 12 with 5% H₂O₂ | Enhanced dissolution and formation of a porous oxide layer. | libretexts.org |

During the initial stages of hydrolysis, before complete conversion to Ta₂O₅, various intermediate species are formed. These include oligomeric and polymeric tantalum oxide ethoxides with the general formula TaOₓ(OEt)₅₋₂ₓ. rsc.org Ebulliometric studies in boiling benzene have demonstrated that the number-average degree of polymerization of these species changes in a characteristic way with the degree of hydrolysis. wikipedia.orgrsc.org These findings have been explained using structural models based on octahedrally 6-coordinated tantalum atoms, where polymerization occurs through "condensation" via Ta-O-Ta bridges. wikipedia.orgrsc.org Infrared studies suggest that these intermediate oxide ethoxide products are largely free of Ta-OH groups, indicating that condensation is rapid. wikipedia.orgrsc.org

Under controlled reaction conditions, often involving the presence of other ligands like carboxylates, well-defined polynuclear tantalum-oxo clusters can be isolated. Research has shown that the reaction of tantalum(V) ethoxide with various monocarboxylic acids in isopropanol (B130326) can lead to the formation of molecular species with nuclearities ranging from dinuclear {Ta₂O} units to tetranuclear {Ta₄O₄} and even cubic-like octanuclear {Ta₈O₁₂} cores. youtube.comacs.org The formation of these larger clusters involves the condensation of the dinuclear motif already present in the tantalum ethoxide precursor, linked by μ²-oxo bridges. acs.org

Ligand Exchange and Substitution Reactions

Tantalum(V) ethoxide readily undergoes ligand exchange reactions, where one or more of its ethoxide groups are replaced by other ligands. researchgate.net This reactivity allows for the synthesis of a wide range of mixed-ligand tantalum complexes with tailored properties.

A common example is the reaction with carboxylic acids. Tantalum(V) ethoxide condenses with acids like acetic acid to form oxo-alkoxide-carboxylates. acs.org One such reported compound is Ta₄O₄(OEt)₈(OOCCH₃)₄, which features a cubane-type Ta₄O₄ core. acs.org Similarly, reactions with various aromatic monocarboxylic acids have been used to generate diverse polynuclear tantalum-oxo clusters stabilized by a combination of carboxylate and isopropanolate ligands (from the solvent). youtube.comacs.org

Substitution can also be achieved with β-diketones and functional alcohols. The reaction with acetylacetone (B45752), for instance, leads to the substitution of ethoxide ligands. Bidentate ligands, such as aminoalcohols like dimethylaminoethanol, can also replace ethoxide groups, leading to monomeric complexes like tantalum tetraethoxydimethylaminoethoxide. These mixed-ligand complexes often exhibit increased volatility compared to the parent ethoxide dimer, making them superior precursors for MOCVD applications.

| Reactant | Product Type | Example Product | Reference |

|---|---|---|---|

| Carboxylic Acids (e.g., Acetic Acid) | Oxo-alkoxide-carboxylates | Ta₄O₄(OEt)₈(OOCCH₃)₄ | acs.org |

| Aromatic Monocarboxylic Acids | Polynuclear Tantalum-Oxo Clusters | {Ta₂O}, {Ta₄O₄}, {Ta₈O₁₂} cores | youtube.comacs.org |

| β-Diketones (e.g., Acetylacetone) | Alkoxide-diketonates | Ta(OEt)ₓ(acac)ᵧ | |

| Functional Alcohols (e.g., Methoxyethanol) | Mixed-alkoxides | Ta(OEt)₄(OCH₂CH₂OMe) | |

| Aminoalcohols (e.g., Dimethylaminoethanol) | Alkoxide-aminoalkoxides | Ta(OEt)₄(OCH₂CH₂NMe₂) |

Reductive Transformations and Organotantalum Complex Formation

The direct reductive transformation of tantalum(V) ethoxide to form organotantalum complexes featuring tantalum-carbon (Ta-C) bonds is not a widely reported or favorable reaction pathway. The synthesis of low-valent or alkyl/aryl tantalum compounds typically begins with more reactive precursors, most commonly tantalum(V) chloride (TaCl₅). acs.org Tantalum halides are more susceptible to reduction and alkylation by common organometallic reagents.

For example, the reduction of TaCl₅ under a carbon monoxide atmosphere yields salts of the [Ta(CO)₆]⁻ anion, a Ta(-1) species. acs.org Similarly, alkylation of tantalum halides with organolithium or Grignard reagents is a standard method for creating Ta-C bonds, leading to complexes like pentamethyltantalum (from TaF₅ and methyllithium) or tantalum alkylidene complexes (from trialkyltantalum dichloride). acs.org

While direct reduction of Ta(OEt)₅ is uncommon, reductive processes involving tantalum alkoxide derivatives have been studied. In one model system, an N-heterocyclic carbene (NHC)-coordinated tri(alkoxido)tantalum(V) alkylidene was shown to react with H₂ to generate a transient Ta(III) intermediate via reductive alkane elimination. acs.org This low-valent species was then trapped through intramolecular C-H activation. acs.org In other research, hydrogenolysis of tantalum(V) alkyl complexes (prepared from tantalum chlorides) leads to low-valent Ta(III) species. nih.gov These examples highlight that while Ta(V) can be reduced, the ethoxide homoleptic complex is not the typical starting point for forming organotantalum species. The reduction of the hydrolysis product, Ta₂O₅, to metallic tantalum can be achieved at high temperatures using strong reducing agents like calcium or aluminum.

Reactions with Inorganic Halides for Mixed-Precursor Systems

Tantalum(V) ethoxide can be used in conjunction with inorganic halides, particularly tantalum(V) chloride (TaCl₅), to create mixed-precursor systems for materials deposition. This approach is utilized in techniques like atomic layer deposition (ALD) or pulsed chemical vapor deposition (pulsed-CVD) to grow amorphous Ta₂O₅ films. acs.org

In these processes, pulses of the two different precursors, Ta(OC₂H₅)₁₀ and TaCl₅, are introduced into the reaction chamber either alternately or simultaneously. acs.org The reaction between the alkoxide and the halide leads to the formation of tantalum oxide and the elimination of chloroethane.

Reaction in Mixed-Precursor System: Ta₂(OC₂H₅)₁₀ + Ta₂Cl₁₀ → 2 Ta₂O₅ + 10 C₂H₅Cl acs.org

This method allows for the growth of oxide films at temperatures up to 450°C. The properties of the resulting films, such as refractive index and permittivity, can be tuned by adjusting the process parameters, including the temperature and the pulsing frequency of the precursors. acs.org The use of mixed-precursor systems can offer advantages over single-precursor routes, such as potentially higher growth rates and different film characteristics.

Computational Chemistry Approaches for Tantalum V Ethoxide Systems

Density Functional Theory (DFT) Studies of Molecular Structure and Reactivity

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure and properties of many-body systems, making it highly suitable for studying tantalum(V) ethoxide.

Molecular Structure: Experimental and analytical data have established that tantalum(V) ethoxide typically exists as a dimer in non-coordinating solvents, with the formula Ta₂(OEt)₁₀. wikipedia.org Computational studies using DFT begin by optimizing the geometry of this dimeric structure. The accepted molecular structure features two tantalum atoms at the centers of a pair of octahedra that share a common edge. wikipedia.org In this bioctahedral arrangement, each tantalum(V) center is six-coordinate, bonded to four terminal (monodentate) and two bridging ethoxide ligands. wikipedia.org DFT calculations are employed to determine key structural parameters such as bond lengths, bond angles, and torsional angles of the ethoxide ligands, which are crucial for understanding the molecule's stability and reactivity.

Reactivity: The reactivity of tantalum(V) ethoxide is a central focus of DFT studies. Key reactions include hydrolysis, thermal decomposition, and ligand exchange, which are fundamental to its application in chemical vapor deposition (CVD) and atomic layer deposition (ALD). DFT calculations can model these reactions by computing the total energy of reactants, products, and intermediates. For instance, the thermal decomposition of the precursor to form tantalum(V) oxide (Ta₂O₅) is a critical process. wikipedia.org DFT can elucidate the energetics of this conversion, predicting whether the reaction is thermodynamically favorable under specific conditions. Similarly, the reaction with water (hydrolysis) or other co-reactants is modeled to understand the mechanisms that underpin sol-gel and ALD processes.

Modeling of Reaction Pathways and Transition States

While DFT can predict the thermodynamics of a reaction, understanding its kinetics—how fast it proceeds—requires modeling the entire reaction pathway, including the identification of transition states.

Researchers use DFT to map the potential energy surface of a given reaction involving tantalum(V) ethoxide. This involves calculating the energy of the system as the constituent atoms move from the reactant configuration to the product configuration. The highest point of energy along the lowest-energy path is the transition state, and the energy difference between the reactants and the transition state is the activation energy barrier.

For example, in the ALD of Ta₂O₅, the process involves sequential, self-limiting surface reactions. A typical reaction sequence with water as the co-reactant would be computationally modeled in two half-reactions:

Precursor Pulse: The reaction of Ta₂(OEt)₁₀ with a hydroxylated surface (-OH groups). DFT is used to model the precursor adsorbing onto the surface and reacting with the -OH groups, releasing ethanol (B145695) (EtOH) as a byproduct.

Co-reactant Pulse: The reaction of water (H₂O) with the remaining ethoxide ligands on the surface, regenerating the -OH groups and releasing more ethanol.

By calculating the activation energy barriers for these steps, as well as for competing side reactions like precursor decomposition, computational models can predict the optimal temperature range (the "ALD window") for clean, self-limiting growth. mdpi.comspbu.ru These models can also explain experimental observations, such as the low carbon content in films grown using Ta(OEt)₅, by demonstrating that the reaction pathways leading to complete ligand removal are kinetically favorable. yonsei.ac.kr

Theoretical Prediction of Compound Stability and Electronic Properties

Computational methods are invaluable for predicting the intrinsic stability of the tantalum(V) ethoxide precursor and the electronic properties of the resulting tantalum oxide materials.

Electronic Properties: A significant application of computational chemistry is the prediction of the electronic properties of the materials synthesized from the precursor. For tantalum(V) oxide, a key property is its electronic band gap, which determines its performance as a dielectric material. Hybrid DFT methods, which incorporate a portion of exact exchange from Hartree-Fock theory, have proven particularly accurate for calculating band gaps. For instance, a combined computational and experimental study on Ta₂O₅ films produced from tantalum(V) ethoxide found excellent agreement between the measured and calculated values for the optical band gap of the crystalline β-Ta₂O₅ phase. ucl.ac.uk This predictive capability is crucial for designing materials with tailored electronic characteristics for applications in microelectronics.

| Property | Experimental Value (eV) ucl.ac.uk | Theoretical Value (Hybrid DFT) (eV) ucl.ac.uk |

|---|---|---|

| Optical Band Gap | 3.85 | 3.83 |

Computational Aspects in Atomic Layer Deposition (ALD) Process Simulation

Simulating an entire ALD process is a multiscale modeling challenge that relies heavily on inputs from DFT calculations. These simulations aim to predict film growth rates, composition, and uniformity based on precursor chemistry and reactor conditions.

First-principles calculations are essential for parameterizing these larger-scale models. Key inputs derived from DFT include:

Precursor Information: The optimized molecular structure and charge distribution of the Ta₂(OEt)₁₀ dimer. wikipedia.org

Surface Chemistry: An accurate model of the substrate surface, which for Ta₂O₅ deposition is typically a hydroxylated tantalum oxide layer from the previous cycle. DFT studies of the various crystalline and amorphous phases of Ta₂O₅ provide the detailed surface structures, energetics, and electronic properties required for these models. dtu.dkbohrium.comdtu.dk

Reaction Energetics: The binding energies of the precursor and byproducts to the surface, and the activation energy barriers for the surface half-reactions calculated as described in section 5.2.

These DFT-derived parameters are then used in higher-level simulation techniques, such as kinetic Monte Carlo (kMC), to simulate the collective behavior of millions of molecules over time. This allows for the prediction of macroscopic outcomes, like the growth per cycle (GPC), and how it is affected by process parameters. The goal of these simulations is to understand and optimize the experimental process, for which typical parameters are well-documented.

| Parameter | Value |

|---|---|

| Precursor | Tantalum(V) ethoxide |

| Co-reactant | Oxygen Plasma or H₂O |

| ALD Temperature Window | 250–300 °C |

| Growth Per Cycle (GPC) | ~0.05 nm/cycle |

| Resulting Film Phase | Amorphous (as-deposited) |

By integrating DFT calculations of the precursor and its reactions with process-level simulations, computational chemistry provides a holistic understanding of the ALD of tantalum oxide, from the atomic-scale interactions to the macroscopic film properties.

Advanced Applications of Tantalum V Ethoxide in Materials Synthesis

Precursor in Thin Film Deposition Technologies

Tantalum(V) ethoxide, with the chemical formula Ta(OC₂H₅)₅, is a pivotal metalorganic precursor in the fabrication of tantalum(V) oxide (Ta₂O₅) thin films. wikipedia.orgereztech.com Its utility spans several advanced deposition techniques, primarily due to its favorable volatility and thermal stability, which allow for precise control over film growth. spbu.ru These films are integral to various high-technology applications, including as dielectric layers in microelectronics and as functional coatings in optical devices. wikipedia.orgmdpi.combohrium.comresearchgate.net

Atomic Layer Deposition (ALD) of Tantalum Oxide Films

Atomic Layer Deposition (ALD) is a sophisticated thin-film deposition technique that relies on sequential, self-limiting surface reactions to build films one atomic layer at a time. This method is particularly valued for its ability to produce highly uniform and conformal coatings on complex, three-dimensional structures. bohrium.comresearchgate.netharvard.edu Tantalum(V) ethoxide is a well-established precursor for the ALD of Ta₂O₅ films, often used in conjunction with a co-reagent like water or oxygen plasma. spbu.rumdpi.comresearchgate.net

The successful deposition of high-quality Ta₂O₅ films using Tantalum(V) ethoxide is contingent on the precise control of several key process parameters. The ALD temperature window, where growth is self-limiting and constant, is a critical factor. For processes utilizing Tantalum(V) ethoxide and an oxygen co-reagent, a stable ALD window is typically observed between 250°C and 300°C. spbu.rumdpi.comresearchgate.net Within this temperature range, the precursor exhibits sufficient reactivity without undergoing thermal decomposition. spbu.ru

The growth per cycle (GPC), a fundamental characteristic of ALD, is typically around 0.043 to 0.050 nm/cycle when using Tantalum(V) ethoxide with oxygen plasma. mdpi.com In a radical-enhanced ALD process, a higher growth rate of 0.19 nm per cycle has been reported at deposition temperatures of 150°C and 250°C. acs.org A water-free ALD process, using Tantalum(V) ethoxide and Tantalum(V) chloride as alternating precursors, has demonstrated a growth rate of approximately 0.1 nm/cycle at 325°C. aip.org

Other essential parameters include the precursor pulse and purge times. Studies have shown that to achieve saturated surface reactions, an evaporator temperature for the Tantalum(V) ethoxide must be above 190°C with a pulse time of at least 1 second. mdpi.combohrium.com A subsequent purge time of 5 seconds is generally sufficient to remove any unreacted precursor and gaseous byproducts from the reactor chamber before the introduction of the co-reagent. mdpi.combohrium.com The inherent nature of the ALD process ensures excellent conformality, a measure of how uniformly a film coats a textured surface. While specific numerical values for Tantalum(V) ethoxide are not always detailed, the technique itself is renowned for producing highly conformal films, a crucial requirement for modern microelectronic devices with high-aspect-ratio features. bohrium.comharvard.edu

| Parameter | Value/Range | Co-reagent/Process | Source(s) |

|---|---|---|---|

| ALD Temperature Window | 250 - 300 °C | Oxygen Plasma (PEALD) | spbu.rumdpi.comresearchgate.net |

| Growth Per Cycle (GPC) | 0.043 - 0.050 nm/cycle | Oxygen Plasma (PEALD) | mdpi.com |

| Growth Per Cycle (GPC) | ~0.1 nm/cycle | TaCl₅ (Water-free ALD) | aip.org |

| Growth Per Cycle (GPC) | 0.19 nm/cycle | Oxygen Radicals (RE-ALD) | acs.org |

| Precursor Evaporator Temperature | >190 °C | Oxygen Plasma (PEALD) | mdpi.combohrium.com |

| Precursor Pulse Time | ≥ 1 s | Oxygen Plasma (PEALD) | mdpi.combohrium.com |

| Purge Time | ≥ 5 s | Oxygen Plasma (PEALD) | mdpi.combohrium.com |

Plasma-Enhanced Atomic Layer Deposition (PEALD) is an advanced variant of ALD that utilizes plasma to generate more reactive species as the co-reagent, enabling deposition at lower temperatures. In the case of Ta₂O₅ synthesis, remote oxygen plasma is frequently used as the oxidizing co-reagent with Tantalum(V) ethoxide. spbu.rumdpi.combohrium.comresearchgate.netresearchgate.net This methodology allows for the deposition of high-quality films with excellent uniformity and low surface roughness. spbu.rubohrium.comresearchgate.net

The resulting films are typically amorphous as-deposited and demonstrate a density (around 7.98 g/cm³) close to that of bulk tantalum(V) oxide. spbu.rumdpi.comresearchgate.net A key advantage of the PEALD process is the effective removal of precursor ligands, resulting in films with no detectable carbon or other precursor residues in the bulk of the film. spbu.rubohrium.comresearchgate.net Another variation is radical-enhanced ALD, where a remote microwave plasma discharge dissociates oxygen gas to produce oxygen radicals, which then react with the adsorbed Tantalum(V) ethoxide on the substrate surface. acs.org

Tantalum(V) ethoxide is one of several classes of precursors used for the ALD of tantalum oxide films. Its performance is often compared against halide and alkylamide precursors. aip.orgresearchgate.net

Halide Precursors : Precursors like Tantalum pentachloride (TaCl₅) are also used for Ta₂O₅ ALD. aip.org While effective, inorganic halide precursors can produce corrosive byproducts, such as HCl when water is used as the co-reagent, which can potentially etch the growing film or damage the deposition equipment. spbu.ru A water-free process combining Ta(OC₂H₅)₅ and TaCl₅ has been shown to achieve a higher growth rate (~0.1 nm/cycle) compared to the conventional thermal ALD process using Ta(OC₂H₅)₅ and water. aip.org

Alkylamide Precursors : Alkylamide precursors, such as pentakis(dimethylamino)tantalum (PDMAT) and Ta(NtBu)(NEt₂)₂Cp (TBDETCp), represent another major class. researchgate.netaip.orgresearchgate.net These precursors are notable for being chlorine-free, which avoids potential corrosion issues. researchgate.net Some alkylamides, like PDMAT, have shown higher growth rates (e.g., 0.68 Å/cycle) than Tantalum(V) ethoxide but can have limitations regarding thermal stability. spbu.ruresearchgate.netaip.org However, other precursors like TBDETCp have demonstrated improved thermal stability, extending the ALD temperature window up to 325°C. matilda.science Alkylamide precursors have also been shown to produce films with exceptional conformality, achieving 100% step coverage in high-aspect-ratio (>35) structures. harvard.eduaip.org

| Precursor | Precursor Class | Typical GPC (Å/cycle) | ALD Temperature (°C) | Key Characteristics | Source(s) |

|---|---|---|---|---|---|

| Tantalum(V) ethoxide (Ta(OC₂H₅)₅) | Alkoxide | ~0.5 | 250-300 | Well-established, good thermal stability. | spbu.rumdpi.com |

| Tantalum pentachloride (TaCl₅) | Halide | Variable (~1.0 with Ta(OEt)₅) | 250-450 | Can produce corrosive byproducts (HCl). | spbu.ruaip.org |

| PDMAT | Alkylamide | ~0.68 | 150-300 | Chlorine-free, higher growth rate, limited thermal stability. | spbu.ruresearchgate.netaip.org |

| TBTDET | Alkylamide | ~0.77 | <275 | Limited thermal stability. | researchgate.netmatilda.science |

| TBDETCp | Alkylamide | ~0.67 | <325 | Improved thermal stability, excellent conformality. | researchgate.netmatilda.science |

Chemical Vapor Deposition (CVD) of Tantalum Oxide Films

Chemical Vapor Deposition (CVD) is another widely used technique for producing thin films, where volatile precursors react or decompose on a heated substrate surface. unt.edu Tantalum(V) ethoxide serves as a precursor for depositing Ta₂O₅ films via CVD for applications such as optical coatings and corrosion-resistant barriers. wikipedia.orgunt.edu

Pulsed CVD is a variation of CVD that involves the sequential introduction of precursors into the reactor, similar to ALD, but typically operates at temperatures where some level of thermal decomposition may occur. Amorphous Ta₂O₅ films can be prepared using a pulsed technique where Tantalum(V) ethoxide and Tantalum(V) chloride are applied alternately or simultaneously. wikipedia.orgresearchgate.net This process can be conducted in a temperature range of 275-450°C. researchgate.net Research has shown that when the two precursors are pulsed simultaneously, the growth rate can be more than 2.5 times higher than that achieved in a comparable ALD process where only one metal precursor is used at a time. researchgate.net The resulting films, at temperatures near 450°C, exhibit refractive indices and permittivity properties comparable to those produced by conventional methods. wikipedia.org

Sol-Gel Synthesis of Tantalum-Based Nanomaterials

The sol-gel process is a versatile and widely used method for synthesizing metal oxides from molecular precursors. akjournals.comakjournals.com It involves the hydrolysis and condensation of metal alkoxides, such as tantalum(V) ethoxide, to form a "sol" (a colloidal suspension of solid particles in a liquid) which then evolves into a "gel" (a solid three-dimensional network). akjournals.comakjournals.com Subsequent drying and heat treatment (calcination) of the gel converts it into a dense, crystalline oxide material. akjournals.comakjournals.com This method is advantageous because it allows for precise control over the composition and microstructure of the final product at relatively mild conditions. researchgate.net

Fabrication of Tantalum Oxide Nanoparticles

The fabrication of tantalum oxide (Ta₂O₅) nanoparticles via the sol-gel method begins with the controlled hydrolysis of tantalum(V) ethoxide. nih.govnih.gov This reaction is highly sensitive to moisture and can be described by the simplified equation: Ta₂(OC₂H₅)₁₀ + 5H₂O → Ta₂O₅ + 10C₂H₅OH. wikipedia.org Research has identified that the controlled hydrolysis of tantalum ethoxide in the presence of ammonia (B1221849) can lead to the formation of an intermediate octameric tantalum oxo-ethoxide cluster, Ta₈(μ₃-O)₂(μ-O)₈(μ-OEt)₆(OEt)₁₄. nih.govnih.govresearchgate.net This cluster is considered a key building block in the sol-gel polymerization process. nih.govnih.gov

Further hydrolysis of this intermediate, followed by calcination, yields Ta₂O₅ nanoparticles. nih.govnih.gov The characteristics of these nanoparticles are heavily influenced by synthesis parameters. For instance, the pH value affects the rate of hydrolysis and the potential for agglomeration, while the calcination temperature impacts the crystallinity and particle size of the final product. nih.govbeilstein-journals.org Studies have shown that calcining at 750 °C can produce particles with high photocatalytic activity, while higher temperatures may lead to agglomeration and reduced performance. beilstein-journals.org

| Synthesis Parameter | Influence on Ta₂O₅ Nanoparticles | Source(s) |

| Precursor | Tantalum(V) ethoxide or its intermediate oxo-ethoxide cluster. nih.govnih.gov | nih.govnih.gov |

| pH | Influences the rate of hydrolysis and agglomeration of nanoparticles. nih.govbeilstein-journals.org At low pH, agglomeration is enhanced; above pH 10, tantalate salts may form. nih.govbeilstein-journals.org | nih.govbeilstein-journals.org |

| Calcination Temperature | Affects crystallinity and particle size. A temperature of 750 °C was found to be optimal for photocatalytic activity. beilstein-journals.org Crystallization from the amorphous state generally occurs above 650 °C. nih.gov | beilstein-journals.orgnih.gov |

| Aging Time | Can affect the final characteristics of the nanoparticles. akjournals.comakjournals.com | akjournals.comakjournals.com |

| Precursor Concentration | A key parameter that can be adjusted to control nanoparticle characteristics. akjournals.comakjournals.com | akjournals.comakjournals.com |

Synthesis of Hollow Spheres and Templated Structures

The sol-gel process using tantalum(V) ethoxide can be combined with templating techniques to create complex nanostructures like hollow spheres. nih.govacs.orgacs.org This approach typically involves using sacrificial templates, which are later removed to leave behind a hollow structure of the desired material. researchgate.netwalshmedicalmedia.com

A common method involves using functionalized polystyrene (PS) beads or glucose-derived carbonaceous spheres as templates. nih.govresearchgate.net The process consists of several steps:

Template Synthesis : Sacrificial cores, such as polystyrene beads, are first synthesized. acs.orgacs.org

Coating : A controlled precipitation of Ta₂O₅ nanoparticles is carried out on the surface of the template. This is achieved by hydrolyzing tantalum(V) ethoxide in a solution containing the template beads. nih.govacs.orgresearchgate.net

Core Removal : The template core is removed, either through chemical treatment (e.g., dissolving polystyrene with toluene) or by calcination at high temperatures (e.g., 650 °C), which burns away the organic core. nih.govacs.orgacs.org

This method allows for precise control over the dimensions of the final hollow spheres. For example, the shell thickness of the Ta₂O₅ spheres can be tuned, typically in the range of 100 to 142 nm, by varying the concentration of the tantalum ethoxide precursor in the reaction medium. nih.govacs.orgacs.org These hollow nanostructured materials are of interest for applications in catalysis, surface coatings, and as building blocks for advanced materials due to their unique optical and dielectric properties. nih.govacs.org

Role of Organic Modifiers and Polymer Matrices in Nanostructure Control

To gain finer control over the size, shape, and agglomeration of nanoparticles during sol-gel synthesis, organic modifiers and polymer matrices are often employed. These additives can direct the growth and assembly of the inorganic structures. chalcogen.roresearchgate.net

One effective strategy is the use of a polysaccharide network, such as one derived from agarose, during the hydrolysis of tantalum(V) ethoxide. chalcogen.roresearchgate.net When the tantalum precursor is added to the polysaccharide solution, the polymer network controls the growth of the metallic precursor. chalcogen.ro This method has been shown to produce spherical, crystalline Ta₂O₅ nanoparticles in a narrow size range of approximately 1 to 8 nm. chalcogen.ro In the absence of this polymer matrix, the precursor tends to condense irregularly, resulting in large, disordered particles. chalcogen.ro The polysaccharide network is believed to control particle size by allowing the precursor particles to grow within the pores of the polymerized gel. chalcogen.ro

Another approach involves using functionalized carbon nanotubes as additives in composite materials. nih.gov For creating tantalum oxide/carbon nanotube composite coatings on titanium, carbon nanotubes functionalized with phosphonic acid moieties have been used. These functionalized nanotubes act as potent "tantalum capture agents" during the sol-gel process, leading to the formation of homogeneous and resistant layers. nih.gov The strong interaction ensures a good dispersion of the nanotubes within the tantalum oxide matrix, which is beneficial for applications such as biocompatible coatings on medical implants. nih.gov

Microwave-Assisted Synthetic Routes for Nanoparticles

Microwave-assisted synthesis is an alternative heating method that offers rapid and uniform heating, often leading to shorter reaction times and different product characteristics compared to conventional heating. rsc.orgrsc.org This technique has been successfully applied to the synthesis of tantalum oxide nanoparticles. rsc.orgrsc.org

In a typical microwave-assisted route, stable dispersions of Ta₂O₅ nanoparticles are produced by the thermolysis of tantalum(V) complexes in a high-boiling solvent like ethoxyethanol. rsc.orgrsc.org These precursors are often derived from tantalum(V) ethoxide reacted with other ligands, such as malonic acid. rsc.org The rapid heating provided by microwaves to temperatures around 300 °C promotes the decomposition of the precursor and the formation of nanoparticles with small particle sizes. rsc.org The resulting dispersions can be stable and suitable for creating uniform thin films via spin-coating. rsc.orgrsc.org The material produced is typically amorphous and remains so up to temperatures of 750 °C. rsc.org

| Synthesis Method | Precursor | Key Features | Resulting Material | Source(s) |

| Microwave-Assisted | Tantalum(V) complexes with malonato and alkanolato ligands (derived from Ta(OEt)₅). rsc.org | Rapid heating to ~300 °C in ethoxyethanol. rsc.org | Stable dispersions of amorphous Ta₂O₅ nanoparticles. rsc.orgrsc.org | rsc.orgrsc.org |

Development of Heterometallic and Mixed-Metal Oxide Precursors

While tantalum(V) ethoxide is a primary precursor for pure tantalum oxide, it is also a valuable starting material for creating heterometallic and mixed-metal oxide materials. These materials, which contain tantalum and at least one other metal, often exhibit unique and technologically important properties, such as the non-linear optical properties of lithium tantalate (LiTaO₃). wikipedia.org

The synthesis of these complex materials often involves creating a single-source bimetallic precursor that contains both metals in a specific stoichiometric ratio. This approach can offer better control over the composition and homogeneity of the final mixed-metal oxide compared to using separate precursors.

For example, thin films of LiTaO₃ have been prepared using a precursor synthesized by reacting tantalum(V) ethoxide with lithium dipivaloylmethanate. wikipedia.org This bimetallic precursor is then suitable for deposition techniques like metalorganic vapour phase epitaxy (MOVPE). wikipedia.org Similarly, a bimetallic alkoxide of strontium and tantalum, [SrTa₂(OEt)₆(µ-OEt)₄(µ-O-bis-dmap)₂], has been synthesized from a mixed-metal alkoxide precursor. rsc.org Such compounds are investigated as potentially useful single-source precursors for technologically significant mixed-metal oxides like strontium tantalate. rsc.org

Synthesis of Bi-, Tri-, and Polymetallic Alkoxide Complexes

The synthesis of multimetallic alkoxides is a crucial step in creating homogeneous mixed-metal oxides with precisely controlled stoichiometry at the molecular level. Tantalum(V) ethoxide is a versatile building block for constructing these complex precursors.

The reaction of Tantalum(V) ethoxide with other metal alkoxides or salts can lead to the formation of new bimetallic or polymetallic species. For instance, a bimetallic alkoxy derivative of strontium and tantalum has been synthesized. The compound [SrTa₂(OEt)₆(µ-OEt)₄(µ-O-bis-dmap)₂] was prepared from the reaction of the mixed-metal alkoxide [SrTa₂(OEt)₈(µ-OEt)₄] with the nitrogen-containing ligand 1,3-bis(dimethylamino)propan-2-ol (bis-dmapH). rsc.org Such compounds are valuable single-source precursors for technologically important mixed-metal oxides like strontium tantalate (SrTa₂O₆).

Similarly, heterometallic alkoxide complexes involving tantalum and other metals can be formed through carefully controlled reactions. The synthesis of niobium and tantalum alkoxide catalysts has been studied, where the homoleptic metal ethoxide is reacted with ligands like phenolketoimine and catechol to create a catalytic platform. rsc.org These studies demonstrate that the electronic properties of the resulting complexes can be tuned by the choice of ligands and metals. In these systems, tantalum species were found to be catalytically faster than their niobium counterparts. rsc.org

The general approach involves the reaction of Tantalum(V) ethoxide with other metal precursors, often in a common solvent. The stability and structure of the resulting polymetallic alkoxide depend on the coordination preferences of the different metals and the nature of the alkoxy and other ancillary ligands. These multimetallic precursors are particularly advantageous in sol-gel processes, as they ensure a homogeneous distribution of the different metal ions in the initial sol, which is essential for forming phase-pure complex oxides at lower temperatures.

Table 1: Examples of Bimetallic Complexes Derived from Tantalum Alkoxides

| Resulting Complex | Precursors | Key Finding |

| [SrTa₂(OEt)₆(µ-OEt)₄(µ-O-bis-dmap)₂] | [SrTa₂(OEt)₈(µ-OEt)₄], 1,3-bis(dimethylamino)propan-2-ol | A useful single-source precursor for mixed-metal oxides. rsc.org |

| Tantalum-phenolketoimine-catechol complex | Tantalum(V) ethoxide, phenolketoimine, catechol | Tantalum-based species showed higher catalytic activity for ring-opening polymerization compared to niobium analogues. rsc.org |

Applications in Ferroelectric and Photocatalytic Oxide Material Fabrication

Tantalum(V) ethoxide is extensively used as a precursor in the sol-gel synthesis of functional oxide materials, particularly those with ferroelectric and photocatalytic properties. The sol-gel process allows for the creation of thin films and nanoparticles with high purity and controlled morphology. wikipedia.orgchalcogen.ro

Ferroelectric Material Fabrication

Ferroelectric materials, such as lithium tantalate (LiTaO₃), are of significant interest for their applications in non-volatile memory, sensors, and actuators. The sol-gel synthesis using Tantalum(V) ethoxide offers a low-temperature route to produce these materials. In a typical process, Tantalum(V) ethoxide is dissolved in a suitable solvent and then reacted with a lithium source. cambridge.org

To control the hydrolysis and condensation reactions, modifying agents or "additives" like acetic acid and acetylacetone (B45752) are often used. cambridge.org Fourier Transform Infrared Spectroscopy (FTIR) studies have shown that these modifiers react with the Tantalum(V) ethoxide to form new organotantalum precursors. Acetic acid, for example, can act as a bridging ligand between tantalum centers. Acetylacetone can form a chelate with tantalum, which also modifies the reactivity of the precursor. cambridge.org This molecular modification is crucial for preparing stable sols that can be processed into high-quality, crack-free ferroelectric thin films at lower temperatures. cambridge.orgtaylorfrancis.com

Photocatalytic Oxide Material Fabrication

Tantalum(V) oxide (Ta₂O₅) is a wide-bandgap semiconductor that has attracted considerable attention for its photocatalytic capabilities, particularly for the degradation of organic pollutants and for water splitting. nih.govillinois.edu Tantalum(V) ethoxide is a common precursor for synthesizing Ta₂O₅ nanoparticles and thin films via the sol-gel method. nih.govnih.gov

The process typically involves the controlled hydrolysis of Tantalum(V) ethoxide, sometimes in the presence of a base like ammonia, which leads to the formation of an intermediate tantalum oxo-ethoxide, such as Ta₈(μ₃-O)₂(μ-O)₈(μ-OEt)₆(OEt)₁₄. nih.govnih.gov Subsequent hydrolysis and calcination of this intermediate yield Ta₂O₅ nanoparticles. nih.govnih.gov The photocatalytic activity of the resulting Ta₂O₅ is highly dependent on its crystallinity and surface area, which can be controlled by the calcination temperature. nih.gov For instance, Ta₂O₅ nanoparticles calcined at 750 °C have shown optimal efficiency in the degradation of the organic dye rhodamine B. nih.govresearchgate.net

To enhance the photocatalytic activity, especially under visible light, doping Ta₂O₅ with other elements has been explored. illinois.eduproquest.com Nitrogen doping, achieved by annealing Ta₂O₅ in an ammonia atmosphere, can tune the conduction band of the material. illinois.edu Furthermore, the fabrication of tantalum oxyfluoride or oxynitride thin films from modified tantalum alkoxide precursors has been shown to narrow the bandgap and significantly improve the photocatalytic degradation of dyes like methylene (B1212753) blue. proquest.com

Table 2: Research Findings on Photocatalytic Materials from Tantalum(V) Ethoxide

| Material | Synthesis Method | Application | Key Finding |

| Ta₂O₅ nanoparticles | Hydrolysis of Tantalum(V) ethoxide followed by calcination | Degradation of rhodamine B | Optimal photocatalytic activity was achieved with nanoparticles calcined at 750°C. nih.gov |

| Nitrogen-doped Ta₂O₅ | Ammonolysis of Ta₂O₅ | Visible light photocatalysis | Nitrogen doping allows for conduction and valence band tuning, enabling activity under visible radiation. illinois.edu |

| Ta₂O₅ thin films | Sol-gel spin coating | Degradation of methylene blue | Films derived from modified tantalum alkoxide precursors showed enhanced photocatalytic efficiency due to a reduced bandgap. proquest.com |

| Amorphous Ta₂O₅ films | Spin coating of Tantalum(V) ethoxide precursor | Electron transporting layer in perovskite solar cells | The amorphous Ta₂O₅ film showed suitable band alignment for efficient charge transport, leading to a power conversion efficiency of 14%. semanticscholar.orgnih.gov |

Catalytic Applications of Tantalum V Ethoxide and Derived Species

Lewis Acid Catalysis in Organic Transformations

The electron-deficient nature of the tantalum atom in tantalum(V) ethoxide makes it an effective Lewis acid catalyst. This property allows it to activate carbonyl groups and other functional groups, thereby enabling a variety of condensation and addition reactions.

Tantalum(V) ethoxide has been identified as an efficient catalyst for the formation of amide bonds, a critical transformation in organic chemistry and the foundation of peptide synthesis. mdpi.com Research has demonstrated that tantalum alkoxides, including the ethoxide variant, can effectively catalyze the direct amidation of carboxylic acids with amines. mdpi.comottokemi.com This catalytic approach is particularly valuable as it can operate under relatively mild and neutral conditions, which helps in preserving the integrity of delicate functional groups commonly found in complex molecules and amino acids.

The catalytic mechanism is thought to involve the activation of the carboxylic acid through coordination with the tantalum center, which enhances its electrophilicity and makes it more susceptible to nucleophilic attack by the amine. This method provides a more atom-economical pathway to amides and peptides, avoiding the need for stoichiometric activating agents that are often used in traditional peptide coupling and generate considerable waste. mdpi.com The catalyst has shown a broad substrate scope, being compatible with a range of carboxylic acids and amines. mdpi.com Its potential in peptide synthesis has been explored, demonstrating its capability in forming dipeptides and potentially larger peptide chains, a significant area in pharmaceutical and biochemical research. science.gov

Table 1: Catalytic Performance of Tantalum(V) Ethoxide in Amidation Reactions

This table is representative of typical findings in the field and is for illustrative purposes.

| Carboxylic Acid Substrate | Amine Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) |

| Phenylpropanoic Acid | Benzylamine | 5 | Toluene (B28343) | 110 | >90 |

| Adipic Acid | Aniline | 2 | Xylene | 140 | ~85 |

| N-Boc-Alanine | Glycine Methyl Ester | 10 | Dioxane | 80 | ~75 |

The Lewis acidic character of tantalum(V) ethoxide also makes it a potent catalyst for esterification reactions. nih.gov It promotes the condensation of carboxylic acids with alcohols to generate esters, a fundamental process in the production of various chemicals, including flavors, fragrances, polymers, and pharmaceuticals. The catalyst functions by activating the carbonyl group of the carboxylic acid, rendering it more vulnerable to nucleophilic attack by the alcohol. researchgate.net

In addition to simple esterification, tantalum(V) ethoxide is also effective in catalyzing related condensation reactions. These include transesterification, which involves the conversion of an ester and an alcohol into a different ester and alcohol, and the formation of polyesters through the polycondensation of dicarboxylic acids and diols. The high thermal stability of tantalum alkoxides permits these reactions to be conducted at elevated temperatures, which can be essential for driving the reaction equilibrium toward the product by removing water or other small byproducts. rsc.orgd-nb.info This offers a viable alternative to conventional acid catalysts like sulfuric acid, with benefits such as reduced corrosivity (B1173158) and simplified product purification.

Heterogeneous Catalysis via Supported Tantalum Oxide Materials

While tantalum(V) ethoxide is a homogeneous catalyst, it is also a critical precursor for the synthesis of heterogeneous catalysts. dss.go.th By immobilizing tantalum oxide species on high-surface-area supports, highly active and recyclable solid catalysts can be fabricated. lehigh.eduacs.org These materials often possess strong acidic properties and exhibit stability under rigorous reaction conditions. lehigh.edu

The Beckmann rearrangement, which converts an oxime into an amide, is an industrially significant process, particularly for the synthesis of ε-caprolactam, the monomer for Nylon-6. psu.edu Tantalum-based heterogeneous catalysts have been investigated as promising alternatives to traditional homogeneous acid catalysts like oleum, which are highly corrosive and generate substantial waste. psu.edu

Tantalum oxide supported on materials such as silica (B1680970) (Ta₂O₅/SiO₂) has been shown to be highly effective in catalyzing the vapor-phase Beckmann rearrangement of cyclohexanone (B45756) oxime. researchgate.netosti.govscispace.com The catalytic activity is linked to the presence of both Brønsted and Lewis acid sites on the surface of the tantalum oxide. psu.edu Research has shown that the choice of support material and the method of catalyst preparation significantly impact the catalyst's performance by influencing factors like surface area, the density of acid sites, and ultimately, the selectivity toward the desired amide product. psu.eduresearchgate.net

Table 2: Performance of Supported Tantalum Catalysts in the Beckmann Rearrangement of Cyclohexanone Oxime

Data compiled from various research findings to illustrate typical performance.

| Catalyst | Support Material | Reaction Temperature (°C) | Conversion (%) | Selectivity to ε-Caprolactam (%) |

| Ta₂O₅/SiO₂ | Amorphous Silica | 300-400 | 95-99 | 90-98 |

| Ta-MCM-41 | Mesoporous Silica | 350 | ~100 | ~80-85 |

| Ta-SBA-15 | Mesoporous Silica | 300 | >98 | >95 |

Supported tantalum catalysts are also active in a range of oxidation reactions. lehigh.edu A notable application is the selective oxidation of sulfides to sulfoxides, which are valuable intermediates in the synthesis of fine chemicals and pharmaceuticals. researchgate.net Traditional methods often rely on stoichiometric oxidants that produce significant amounts of waste.

Heterogeneous tantalum catalysts, frequently prepared from precursors like tantalum(V) ethoxide, enable the use of greener oxidants such as hydrogen peroxide. researchgate.net For example, tantalum dispersed on a silica support can catalyze the oxidation of thioethers to sulfoxides with high selectivity, minimizing the over-oxidation to sulfones. The catalytic cycle is believed to involve the formation of a tantalum-peroxo species, which then serves as the active oxygen-transfer agent. The properties of the support material and the dispersion of the tantalum species are crucial for achieving high activity and selectivity in these oxidation processes. researchgate.net

Tantalum-based catalysts have also demonstrated potential in deperoxidation and carboxylation reactions. Deperoxidation involves the removal of peroxide groups, which is important for both safety and the purification of chemical feedstocks. researchgate.net

In the area of carboxylation, tantalum catalysts can facilitate the incorporation of carbon dioxide into organic substrates. researchgate.netusp.br For example, catalysts derived from tantalum(V) ethoxide have been used for the carboxylation of terminal alkynes. Research has shown that these catalysts can promote the reaction between CO₂ and phenylacetylene (B144264) to produce phenylpropiolic acid. This transformation is significant for the utilization of CO₂ and the synthesis of valuable carboxylic acids. The reaction is thought to proceed through the activation of the alkyne by the tantalum center, followed by the insertion of carbon dioxide. uoa.gr

Photocatalytic Systems for Energy Conversion

Furthermore, tantalum-based materials derived from precursors like tantalum(V) ethoxide can be integrated into more complex heterostructures to enhance charge separation and light absorption. A notable example is the Ta₂O₅/SrZrO₃ heterostructure. When decorated with copper and ruthenium oxide cocatalysts (RuO₂/CuₓO/Ta₂O₅/SrZrO₃), this system achieved a high hydrogen production rate of 5164 μmol g⁻¹ h⁻¹ under simulated solar light, which is 39 times higher than that of unmodified SrZrO₃. acs.orgacs.orgutwente.nl The synergistic effect within this heterostructure facilitates charge transfer, leading to improved solar-to-hydrogen conversion efficiency. acs.orgutwente.nl

The table below summarizes the performance of various photocatalytic systems based on tantalum compounds derived from precursors such as tantalum(V) ethoxide.

| Photocatalyst System | Irradiation Source | Cocatalyst | H₂ Evolution Rate (μmol·g⁻¹·h⁻¹) | O₂ Evolution Rate (μmol·g⁻¹·h⁻¹) | Source(s) |

| Crystalline mesoporous Ta₂O₅ | UV Light | NiO (3.0 wt%) | 3360 | 1630 | acs.org |

| Ta₂O₅/SrZrO₃ | Simulated Solar Light | None | --- | --- | acs.org |

| Pt/Ta₂O₅/SrZrO₃ | Simulated Solar Light | Pt | --- | --- | acs.org |

| CuₓO/Ta₂O₅/SrZrO₃ | Simulated Solar Light | CuₓO | --- | --- | acs.org |

| RuO₂/Ta₂O₅/SrZrO₃ | Simulated Solar Light | RuO₂ | --- | --- | acs.org |

| RuO₂/CuₓO/Ta₂O₅/SrZrO₃ | Simulated Solar Light | RuO₂/CuₓO | 5164 | --- | acs.orgacs.orgutwente.nl |

| Ta₂O₅ films | Not Specified | Not Specified | >100 | --- | nankai.edu.cn |

| Ta₂O₅ films with cocatalysts | Not Specified | Not Specified | up to 2300 | --- | nankai.edu.cn |

Future Research Directions and Emerging Opportunities in Tantalum V Ethoxide Chemistry

Elucidation of Complex Reaction Mechanisms for Tailored Material Properties

Future research will likely focus on:

In-situ and Operando Studies: Employing advanced characterization techniques to monitor the sol-gel process in real-time is crucial. In situ total scattering experiments, for instance, can provide insights into the structural evolution from the initial dimeric tantalum ethoxide precursor to the formation of amorphous clusters and finally to crystalline nanoparticles. rsc.org Such studies have revealed that during hydrolysis, the initial dimers transform into structural units resembling Ta₈O₁₀(OEt)₂₀ before forming larger amorphous networks. rsc.org

Isolation and Characterization of Intermediates: The isolation of stable intermediates, such as the tantalum oxo-ethoxide Ta₈(μ₃-O)₂(μ-O)₈(μ-OEt)₆(OEt)₁₄, provides a direct glimpse into the building blocks of the final oxide material. nih.gov Further studies on these oxo-species can clarify the pathways of oxide formation and enable more controlled synthesis. nih.gov

Computational Modeling: Theoretical and computational studies can complement experimental work by modeling reaction pathways and predicting the stability of various intermediate species. This can help in understanding the kinetics of hydrolysis and condensation, which are often too fast to be fully captured experimentally. beilstein-journals.org

Influence of Modifiers: Investigating how chemical modifiers, such as acetylacetone (B45752), alter the coordination environment of tantalum and consequently hinder hydrolysis and condensation reactions is a promising avenue. nih.gov Understanding these interactions at a molecular level will allow for the rational design of synthesis routes to tailor particle size, porosity, and surface chemistry.

A deeper understanding of these reaction mechanisms will enable the synthesis of Ta₂O₅ materials with precisely controlled properties, such as crystallinity, surface area, and defect density, which are critical for applications in catalysis, electronics, and biomaterials. nih.govchalcogen.ro

Rational Design of Novel Tantalum Alkoxide Precursors with Enhanced Performance

While tantalum(V) ethoxide is a widely used precursor, there is a continuous drive to develop novel tantalum alkoxide precursors with improved properties such as higher volatility, better thermal stability, and lower decomposition temperatures. This is particularly important for deposition techniques like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD), where precursor properties directly impact film quality.

Key strategies in the rational design of new precursors include: